molecular formula C25H32Br2 B071203 9,9-Dihexyl-2,7-dibromofluorene CAS No. 189367-54-2

9,9-Dihexyl-2,7-dibromofluorene

Cat. No.: B071203
CAS No.: 189367-54-2
M. Wt: 492.3 g/mol
InChI Key: OXFFIMLCSVJMHA-UHFFFAOYSA-N
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Description

Intermediate for polymeric light-emitting diodes.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dibromo-9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32Br2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFFIMLCSVJMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

201807-75-2
Record name 9H-Fluorene, 2,7-dibromo-9,9-dihexyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201807-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID10393455
Record name 9,9-Dihexyl-2,7-dibromofluorene
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Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189367-54-2
Record name 9,9-Dihexyl-2,7-dibromofluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dibromo-9,9-dihexyl-9H-fluorene
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The Significance of Fluorene Based Monomers in Conjugated Polymer Science

Fluorene-based monomers are a significant class of compounds in the field of conjugated polymer science, primarily due to the advantageous properties of the fluorene (B118485) core. Conjugated polymers, characterized by alternating single and double bonds along their backbone, exhibit semiconductor properties that make them suitable for a wide range of electronic applications. nih.govyoutube.com

The fluorene unit, with its biphenyl (B1667301) structure bridged at the 9-position, offers a rigid and planar framework. This planarity facilitates extensive π-conjugation along the polymer chain, which is crucial for efficient charge transport. Furthermore, the 9-position of the fluorene can be readily functionalized with various alkyl chains, such as the hexyl groups in 9,9-Dihexyl-2,7-dibromofluorene. These alkyl chains enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing techniques like spin coating and printing, which are essential for large-area device fabrication. ossila.com

The wide bandgap of fluorene-based polymers makes them particularly suitable for blue light emission, a key requirement for full-color displays and white lighting applications. nih.gov By copolymerizing fluorene units with other aromatic monomers that have different electron affinities, the electronic and optical properties of the resulting copolymers can be finely tuned. This "donor-acceptor" approach allows for the creation of materials with tailored bandgaps, absorption spectra, and charge transport characteristics. mdpi.com

Research Context of 9,9 Dihexyl 2,7 Dibromofluorene As a Key Building Block for Optoelectronic Applications

Precursor Synthesis and Regiospecific Functionalization Strategies

The synthesis of this compound is a multi-step process that begins with the fluorene (B118485) molecule. The key transformations involve the introduction of two hexyl chains at the C-9 position and the selective bromination at the 2 and 7 positions. The order of these steps can be varied, each presenting unique synthetic challenges and advantages.

Bromination Protocols for Fluorene and its Alkylated Derivatives

The regiospecific bromination of the fluorene core is critical for defining the points of chain growth in subsequent polymerization reactions. The 2 and 7 positions are the most electronically rich and are thus the preferred sites for electrophilic aromatic substitution.

Several methods have been reported for the dibromination of fluorene. A common approach involves the use of N-bromosuccinimide (NBS) in a polar solvent like a sulfuric acid solution. aau.edu.et It is essential for this reaction to be conducted in the dark to prevent radical bromination of the aliphatic side chains if they are already present. aau.edu.et Another method utilizes copper(II) bromide (CuBr₂) on an alumina (B75360) support, with carbon tetrachloride as the solvent. This mixture is refluxed to achieve a high yield of 2,7-dibromofluorene (B93635). rsc.org

Alternatively, the alkylation of the C-9 position can be performed first, followed by the bromination of the resulting 9,9-dihexylfluorene. This direct bromination can be achieved using elemental bromine or N-bromosuccinimide (NBS) in a solvent such as dichloromethane (B109758) or carbon tetrachloride under controlled temperature and time to yield the desired 2,7-dibromo-9,9-dihexylfluorene.

Alkylation Reactions at the C-9 Position of Fluorene Scaffolds

The introduction of alkyl chains at the C-9 position of the fluorene ring is essential for improving the solubility of the resulting monomer and polymers in common organic solvents. The acidic nature of the C-9 protons allows for deprotonation with a suitable base, followed by nucleophilic substitution with an alkyl halide.

A highly effective method for the dialkylation of 2,7-dibromofluorene is phase-transfer catalysis (PTC). In this procedure, the 2,7-dibromofluorene is treated with an alkyl halide, such as 1-bromohexane, in the presence of a strong base like potassium hydroxide (B78521) (KOH) and a phase-transfer catalyst, for instance, a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBABr) or Aliquat 336. aau.edu.et This method is advantageous as it can be performed on the di-halogenated fluorene without the risk of unwanted reactions on the functional groups. aau.edu.et

More recent and "greener" approaches have explored the use of alcohols as alkylating agents. For example, the alkylation of fluorene with alcohols can be catalyzed by t-BuOK, affording 9-monoalkylfluorenes in high yields. rsc.org Another method employs a Ruthenium catalyst in a "borrowing hydrogen" process to directly alkylate the C-9 position with alcohols, forming water as the only byproduct. nih.gov While these methods often focus on mono-alkylation, they represent the ongoing development of more sustainable synthetic routes.

Table 1: Comparison of Alkylation Conditions for Fluorene Scaffolds

Starting Material Reagents Catalyst Solvent Product Yield Reference
2,7-Dibromofluorene n-Octylbromide, 50% KOH Aliquat 336 Dichloromethane 9,9-Dioctyl-2,7-dibromofluorene Not specified
Fluorene Alcohols t-BuOK Not specified 9-Monoalkylfluorenes Near quantitative rsc.org
Fluorene Primary Alcohols [Ru(p-cymene)Cl₂]₂ Not specified 9-Monoalkylfluorenes 50-92% nih.gov
Fluorene Hexyl alcohol Copper catalyst Not specified 9-Hexyl-9H-fluorene 86% rsc.org

Halogen-Metal Exchange and Subsequent Derivatization Approaches

Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic species, which can then be reacted with various electrophiles. wikipedia.org This reaction is fundamental for creating precursors for cross-coupling polymerizations.

In the context of fluorene chemistry, a lithium-halogen exchange is typically performed on this compound. The dibromo compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. nih.govharvard.edu This reaction proceeds sequentially, where one bromine atom is exchanged for a lithium atom, forming a monolithiated intermediate. This intermediate is a potent nucleophile and can be derivatized. For instance, quenching the reaction with an electrophile like trimethylsilyl (B98337) triflate can introduce a trimethylsilyl group. nih.gov

A particularly important application of this method is the synthesis of the boronic acid or boronate ester derivatives required for Suzuki polycondensation. After the halogen-metal exchange, the resulting lithiated fluorene species is reacted with a boron-containing electrophile, such as trimethyl borate, followed by acidic workup to yield the boronic acid. Alternatively, reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (iPrOBPin) yields the pinacol (B44631) boronate ester derivative, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). aau.edu.etossila.com This transformation is crucial as it converts the dibromo monomer into its reactive partner for Suzuki polymerization. aau.edu.et

Polymerization Techniques Utilizing this compound as a Monomer

This compound is a key monomer for the synthesis of polyfluorenes (PFs) and their copolymers. These polymers are prized for their strong blue emission, high charge carrier mobility, and excellent thermal stability, making them ideal for a range of optoelectronic devices. semanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Polymerizations

Transition metal-catalyzed cross-coupling reactions are the cornerstone of conjugated polymer synthesis. For fluorene-based polymers, the most widely used methods are Suzuki, Stille, and direct arylation polymerizations. ossila.comresearchgate.net These reactions allow for the formation of carbon-carbon bonds between aromatic units, building the polymer backbone. This compound serves as the dihalo-monomer in these reactions, which is coupled with a comonomer containing two nucleophilic groups, such as boronic acids (Suzuki), organostannanes (Stille), or C-H bonds (direct arylation).

Suzuki polycondensation is the most prevalent method for synthesizing polyfluorenes due to its tolerance of a wide variety of functional groups and the generally non-toxic nature of its boron-based byproducts. semanticscholar.org The reaction involves the palladium-catalyzed coupling of the dibromo monomer, this compound, with its corresponding diboronic acid or diboronate ester comonomer, 9,9-dihexylfluorene-2,7-diboronic acid or its pinacol ester. ossila.com This results in the formation of the homopolymer, poly(9,9-dihexylfluorene) (PDHF).

The reaction conditions for Suzuki polycondensation can be varied to control the polymer's properties, such as molecular weight and polydispersity. A typical catalytic system involves a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, a base like K₂CO₃ or Cs₂CO₃, and a solvent system, often a mixture of toluene (B28343) and water. nih.govtandfonline.com

Microwave-assisted Suzuki polymerization has emerged as a powerful technique to dramatically reduce reaction times and, in some cases, increase the molecular weight of the resulting polymers. researchgate.net For instance, poly(9,9-dihexylfluorene) with a higher molecular weight was obtained in just 14 minutes using microwave heating, compared to 48 hours with conventional oil-bath heating. researchgate.net More recently, mechanochemical Suzuki polymerization in a ball mill has been explored as a solvent-free, sustainable alternative to traditional solution-based methods. semanticscholar.orgtandfonline.com

Copolymers can be synthesized by introducing a different comonomer along with the fluorene units. For example, copolymerizing this compound with a diboronic acid derivative of benzothiadiazole via the Suzuki route leads to the formation of a fluorene-benzothiadiazole copolymer (PFBT), which has a smaller bandgap and is useful for photovoltaic applications. researchgate.net The ratio of the comonomers can be adjusted to fine-tune the optical and electronic properties of the resulting copolymer. researchgate.netresearchgate.net

Table 2: Suzuki Polycondensation of Fluorene Monomers: Conditions and Polymer Properties

Monomers Catalyst System Method Time Mₙ (kDa) PDI (Đ) Reference
9,9-Dioctylfluorene-2,7-diboronic acid + 9,9-Dioctyl-2,7-dibromofluorene Pd(OAc)₂ / K₂CO₃ Mechanochemical 30 min 8.3 2.1 tandfonline.com
9,9-Dihexylfluorene monomers Pd catalyst Microwave-assisted 14 min 37.2 - researchgate.net
9,9-Dihexylfluorene monomers Pd catalyst Conventional Heating 48 h 20.1 - researchgate.net
Triolborate-type fluorene monomer Pd₂(dba)₃·CHCl₃ / t-Bu₃P Chain-growth Rapid 5-69 1.14-1.38 rsc.org
9,9-Dioctylfluorene-2,7-diboronic acid + 4,7-Dibromobenzothiadiazole Pd(dtbpf)Cl₂ / NEt₃ Aqueous, Aerobic - - - unimib.it
Stille Coupling Polymerization Approaches

Stille coupling polymerization is a robust method for synthesizing conjugated polymers, including those derived from this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of an organostannane with an organic halide. wiley-vch.de For the synthesis of poly(9,9-dihexylfluorene) (PDHF), this compound can be reacted with a distannyl derivative of a comonomer. The versatility of the Stille reaction lies in its tolerance to a wide variety of functional groups and its high yields. wiley-vch.de

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wiley-vch.de By using a difunctional organostannane monomer with this compound, high molecular weight polymers can be achieved. wiley-vch.de

A specific example involves the polymerization of this compound with an aryldistannane comonomer using a palladium catalyst. The reaction conditions, such as the choice of catalyst, solvent, and temperature, are crucial for controlling the molecular weight and properties of the resulting polymer.

Catalyst SystemComonomerSolventResulting PolymerReference
Pd(PPh₃)₄2,5-bis(trimethylstannyl)thiopheneToluenePoly[(9,9-dihexylfluorene)-alt-(thiophene)] wiley-vch.de
Pd₂(dba)₃ / P(o-tol)₃9,9-dihexyl-2,7-bis(trimethylstannyl)fluoreneDMFPoly(9,9-dihexylfluorene) wiley-vch.de
Nickel-Mediated Reductive Coupling Polymerization

Nickel-mediated reductive coupling, often referred to as Yamamoto coupling, is a powerful technique for the homopolymerization of dihaloaromatic compounds like this compound to produce high molecular weight poly(9,9-dihexylfluorene) (PDHF). iitk.ac.in This method involves the use of a zerovalent nickel complex, typically generated in situ from a nickel(II) salt and a reducing agent. iitk.ac.in

The polymerization of 2,7-dibromo-9,9-dihexylfluorene using a Ni(0) catalyst, such as that generated from nickel(II) chloride and triphenylphosphine (B44618) in the presence of zinc, leads to the formation of PDHF with good solubility in common organic solvents and high thermal stability. iitk.ac.in The reaction proceeds via the oxidative addition of the aryl bromide to the Ni(0) complex, followed by reductive elimination to form the biaryl linkage.

A typical procedure involves heating a mixture of the monomer, a nickel(II) salt (e.g., NiCl₂), a ligand (e.g., triphenylphosphine or 2,2'-bipyridine), and a reducing agent (e.g., zinc dust) in a suitable solvent like N,N-dimethylformamide (DMF) or toluene. iitk.ac.in

Catalyst SystemSolventPolymerYield (%)Reference
NiCl₂(bpy) + ZnDMF/ToluenePoly(9,9-dihexylfluorene)High iitk.ac.in
Ni(COD)₂ + bpyTHFPoly(9,9-dihexylfluorene)>90 iitk.ac.in
Sonogashira Coupling Polymerization for Ethynylene-Linked Oligomers and Polymers

Sonogashira coupling is a palladium-copper co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a versatile route to ethynylene-linked conjugated polymers and oligomers. researchgate.net This methodology has been successfully employed to synthesize oligo- and poly(fluorene ethynylene)s using this compound as a key building block. researchgate.net

The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., a primary or secondary amine like triethylamine (B128534) or diisopropylamine). The resulting polymers exhibit strong blue fluorescence and good solubility. researchgate.net For instance, highly soluble and fluorescent oligo(9,9-dihexyl-2,7-fluorene ethynylene)s (OFEs) have been synthesized via Pd/Cu-catalyzed Sonogashira coupling. researchgate.net

The incorporation of the rigid ethynylene linkage into the polymer backbone can lead to enhanced thermal stability and interesting optoelectronic properties. whiterose.ac.uk Copolymers can also be synthesized by reacting this compound with a diethynyl-functionalized comonomer. mdpi.com

Catalyst SystemComonomerBaseResulting Polymer/OligomerReference
Pd(PPh₃)₄ / CuI1,4-diethynylbenzeneTriethylaminePoly[(9,9-dihexylfluorene)-alt-(1,4-phenyleneethynylene)] capes.gov.br
PdCl₂(PPh₃)₂ / CuITrimethylsilylacetylene (followed by deprotection)DiisopropylamineOligo(9,9-dihexyl-2,7-fluorene ethynylene)s researchgate.net
Pd(PPh₃)₄ / CuI4,9-diethynyl-2,1,3-naphthothiadiazoleTriethylaminePoly((9,9-dioctyl-fluorene)-2,7-diethynylene-alt-4,9-2,1,3-naphthothiadiazole) mdpi.com

Controlled Architecture Polymerization

Surface-Directed Polymerization Techniques

Surface-directed polymerization offers a method to grow conjugated polymer films with controlled thickness and architecture directly from a substrate. nih.gov This "grafting-from" approach involves immobilizing an initiator on a surface, from which the polymer chains subsequently grow. For poly(9,9-dihexylfluorene) (PDHF), this has been achieved using Ni(0)-mediated coupling polymerization. nih.govresearchgate.net

The process begins with the functionalization of a substrate, such as silicon or quartz, with a silane (B1218182) coupling agent that contains a dibromofluorene unit. nih.gov This functionalized surface then acts as a macroinitiator for the polymerization of this compound in the presence of a Ni(0) catalyst. nih.gov This results in a covalently grafted, brush-like layer of PDHF on the substrate. The thickness of the polymer film can be controlled by adjusting the reaction time and monomer concentration. nih.gov

SubstrateInitiatorPolymerization MethodResulting StructureReference
Silicon/QuartzSilane with dibromofluorene unitNi(0)-mediated couplingCovalently grafted PDHF layer nih.govresearchgate.net
Knoevenagel Condensation Polymerization Routes for Specific Derivatives

Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org While not a direct polymerization method for this compound itself, it is a crucial route for synthesizing specific fluorene derivatives that can then be polymerized. This reaction is particularly useful for creating polymers with α,β-unsaturated linkages. wikipedia.orgsigmaaldrich.com

For example, a fluorene monomer containing aldehyde groups can be reacted with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326) or a derivative of cyanoacetic acid) via Knoevenagel condensation. thermofisher.com The resulting monomer with vinylidene cyanide or related functionalities can then be polymerized. This method allows for the introduction of specific electron-withdrawing groups into the polymer backbone, which can significantly influence the material's electronic properties.

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or triethylamine). wikipedia.org The choice of solvent and catalyst is critical for achieving high yields and controlling the reaction. thermofisher.com

Aldehyde MonomerActive Methylene CompoundCatalystResulting Polymer FeatureReference
2,7-diformyl-9,9-dihexylfluoreneMalononitrilePiperidinePoly(fluorenylenevinylene) with dicyanovinyl groups nih.gov
2,7-diformyl-9,9-dihexylfluoreneEthyl cyanoacetateTriethylaminePoly(fluorenylenevinylene) with cyano and ester groups organic-chemistry.org
Strategies for Controlled Branching Density in Polymer Networks

Controlling the branching density in polyfluorene networks is essential for tuning their solubility, processability, and photophysical properties. researchgate.netelsevierpure.com One effective strategy involves the copolymerization of a linear monomer, such as this compound, with a trifunctional or tetrafunctional monomer that acts as a branching point.

For instance, a monomer containing three or four reactive sites (e.g., bromo groups) can be introduced into the polymerization mixture in a controlled ratio with the linear dibromo-monomer. Suzuki and Yamamoto coupling reactions are commonly used for these copolymerizations. The amount of the branching comonomer directly influences the degree of branching in the final polymer network.

Another approach involves the use of monomers with side chains that can undergo cross-linking reactions. For example, polyfluorenes functionalized with azide (B81097) groups can be cross-linked through thermal or UV-induced decomposition of the azide, leading to the formation of a network structure. researchgate.net This allows for post-polymerization control over the branching and network formation.

Polymerization MethodBranching StrategyControl ParameterEffect on PolymerReference
Suzuki CopolymerizationIntroduction of a tri-functional comonomerMolar ratio of linear to branched monomerControlled branching density researchgate.net
Yamamoto CopolymerizationCopolymerization with a tris(dibromophenyl)amineFeed ratio of comonomersFormation of star-shaped or hyperbranched polymers researchgate.net
Post-polymerization Cross-linkingPolyfluorene with azide-functionalized side chainsUV exposure time/intensityFormation of a cross-linked network researchgate.net

Copolymerization with Specific Monomers

The intrinsic properties of poly(9,9-dihexylfluorene) can be significantly altered and enhanced by copolymerizing this compound with a variety of comonomers. This approach allows for the fine-tuning of the resulting polymer's electronic and photophysical characteristics.

The copolymerization of 9,9-dihexylfluorene with anthracene (B1667546) units offers a powerful method to manipulate the emission color and charge transport properties of the resulting polymers. While specific studies detailing the random and block copolymerization of this compound with anthracene are not extensively documented in the provided search results, valuable insights can be drawn from similar fluorene-anthracene copolymers. For instance, poly[(9,9-dihexylfluoren-2,7-diyl)-co-(anthracen-9,10-diyl)] has been synthesized, demonstrating the feasibility of combining these two moieties.

In related research on poly{9,9'-bis-(4-octoloxy-phenyl)-fluorene-2,7-diyl-co-9,10-bis-(decy-1-ynyl)-anthracene-2,6-diyl}s (PFAnts), Suzuki coupling was employed to create copolymers with varying feed ratios of the anthracene derivative. nih.gov Increasing the proportion of the anthracene comonomer led to a redshift in the photoluminescence spectra, allowing the emission color to be tuned from greenish-blue to orange. nih.gov This is attributed to the better electron-accepting ability of the anthracene moiety compared to fluorene, which enhances the balance of hole and electron recombination. nih.gov

The synthesis of these copolymers typically involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, between the dibromofluorene monomer and a suitably functionalized anthracene comonomer. The choice of reaction conditions, catalyst system, and monomer feed ratio are critical in controlling the polymer's molecular weight, polydispersity, and, consequently, its optoelectronic properties. For example, in the synthesis of PFAnts, the use of a palladium catalyst and specific reaction temperatures were key to achieving well-defined high molecular weight polymers that were soluble in common organic solvents. nih.gov

Copolymer System Synthesis Method Key Findings Resulting Properties
Poly[(9,9-dihexylfluoren-2,7-diyl)-co-(anthracen-9,10-diyl)]Not specifiedDemonstrates the combination of 9,9-dihexylfluorene and anthracene.Specific properties not detailed in the provided results.
Poly{9,9'-bis-(4-octoloxy-phenyl)-fluorene-2,7-diyl-co-9,10-bis-(decy-1-ynyl)-anthracene-2,6-diyl}s (PFAnts)Suzuki CouplingIncreasing anthracene content redshifts emission.Tunable emission from greenish-blue to orange; improved charge recombination balance. nih.gov

This table is generated based on available data and inferences from related studies.

To precisely control the emission properties of polyfluorenes, copolymerization with 3,6-linked fluorene units has been explored. A series of poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl) copolymers with varying compositions have been synthesized via Suzuki polymerization. tandfonline.com This synthetic strategy allows for the creation of distinct blue-emitting materials with near-UV absorptions that are blue-shifted in a non-linear fashion as the proportion of 3,6-linked units increases. tandfonline.com

Monomer Composition Synthesis Method Key Optical Properties
2,7-dibromo-9,9-dihexylfluorene, 3,6-dibromo-9,9-dihexylfluorene, and 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol) esterSuzuki CopolymerizationDistinct blue emissions; near-UV absorptions blue-shifted with increasing 3,6-fluorene content. tandfonline.com

This table summarizes the findings from the synthesis of poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl)s.

The incorporation of functionalized benzotriazole (B28993) (BTz) units into a polyfluorene backbone is a key strategy for developing donor-acceptor (D-A) copolymers with tunable emission colors and desirable electrical properties. The synthesis of copolymers of 9,9-dihexylfluorene and functionalized benzotriazole derivatives has been successfully achieved through Suzuki coupling reactions, often under microwave irradiation to expedite the process. bwise.kr

These D-A copolymers exhibit intramolecular charge transfer (ICT) from the electron-donating fluorene unit to the electron-withdrawing benzotriazole unit. bwise.kr This ICT character results in a lower optical bandgap compared to the poly(9,9-dihexylfluorene) homopolymer. bwise.kr By modifying the functional groups on the benzotriazole unit, the emission color of the resulting copolymer can be tuned across the visible spectrum, from blue to red. bwise.kr For example, the introduction of electron-withdrawing trifluoromethyl groups can induce a significant bathochromic (red) shift in the emission. bwise.kr All the synthesized macromolecules with benzotriazole units have been found to be highly emissive, with fluorescence quantum yields often exceeding 0.50. bwise.kr

Copolymer System Synthesis Method Key Property Outcome
Poly(9,9-dihexylfluorene-co-benzotriazole)Suzuki Reaction (Microwave)Intramolecular Charge Transfer (ICT)Lower optical bandgap than homopolymer. bwise.kr
Tunable EmissionEmission color can be varied from blue to red by functionalizing the benzotriazole unit. bwise.kr
High Fluorescence Quantum YieldExceeding 0.50. bwise.kr

This table highlights the properties of copolymers integrating functionalized benzotriazole units.

The copolymerization of this compound with both thiophene (B33073) and dialkoxybiphenyl units allows for the creation of complex copolymers with tailored properties. While a direct synthesis of a terpolymer containing all three units was not found in the search results, the copolymerization with each of these moieties has been independently demonstrated.

Copolymerization with Dialkoxybiphenyl Units: Five new alternating copolymers of 9,9-dihexylfluorene and 4,4'-dialkoxy-3,3'-biphenyl with varying alkyl chains on the biphenyl (B1667301) group have been synthesized via Suzuki coupling. sigmaaldrich.com These polymers were found to be thermally stable up to 300 °C. In solution, they exhibit an absorption maximum at approximately 330 nm and an emission maximum around 390 nm. sigmaaldrich.com The introduction of the biphenyl moiety provides steric hindrance, which can improve the polymer's processability and film-forming properties.

Copolymerization with Thiophene Moieties: Alternating fluorene-thiophene copolymers have been synthesized, and they are known to be promising materials for various organic electronic applications. nih.govsigmaaldrich.com The incorporation of thiophene units can influence the electronic properties of the resulting polymer, often leading to a lower bandgap compared to the fluorene homopolymer. For instance, new fluorene-based π-conjugated copolymers with oligothiophene derivatives have been synthesized and shown to be p- and n-dopable with bandgaps in the range of 2.0 to 2.2 eV. sigmaaldrich.com These copolymers have demonstrated emissions from red-orange to red. sigmaaldrich.com

By combining these synthetic strategies, it is conceivable to create terpolymers of 9,9-dihexylfluorene, thiophene, and dialkoxybiphenyl, which could exhibit a unique combination of properties derived from each comonomer.

Copolymer System Synthesis Method Thermal Stability Absorption Max (Solution) Emission Max (Solution)
Poly(9,9-dihexylfluorene-alt-4,4'-dialkoxy-3,3'-biphenyl)Suzuki CouplingUp to 300 °C sigmaaldrich.com~330 nm sigmaaldrich.com~390 nm sigmaaldrich.com
Poly(fluorene-alt-thiophene)Suzuki PolycondensationUp to 300 °C nih.gov~397 nm nih.gov~472 nm nih.gov

This table summarizes the properties of copolymers with thiophene and dialkoxybiphenyl units.

Advanced Characterization of Polymers Derived from 9,9 Dihexyl 2,7 Dibromofluorene

Spectroscopic Analysis of Polymer Structure and Electronic States

Spectroscopic techniques are indispensable for probing the fundamental characteristics of these polymers, from their basic chemical structure to their complex electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of polyfluorene derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the successful polymerization and the structure of the resulting polymer. researchgate.netiitk.ac.in

In ¹H NMR spectra of poly(9,9-dihexylfluorene) (PDHF) and its copolymers, the aromatic protons typically appear in the range of 7.5-8.0 ppm. The aliphatic protons of the hexyl chains at the C9 position are observed at lower chemical shifts, with the methylene (B1212753) protons adjacent to the fluorene (B118485) ring appearing around 2.0 ppm, and the terminal methyl group protons resonating near 0.8 ppm.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectra show distinct signals for the aromatic carbons of the fluorene unit and the aliphatic carbons of the hexyl side chains. researchgate.net The chemical shifts of the aromatic carbons, particularly those near the inter-monomer linkage (C2 and C7), are sensitive to the torsional angle between adjacent fluorene units, offering a way to analyze the polymer's conformation in solution. nih.govuc.pt DFT calculations have been used to establish correlations between these chemical shifts and the intermonomer torsional angle, aiding in the interpretation of spectral data. nih.govuc.pt

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Poly(9,9-dihexylfluorene) Derivatives in CDCl₃.
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Aromatic Protons/Carbons7.5 - 8.0120 - 152
Quaternary Carbon (C9)-~55
Alkyl Chain (-CH₂-)1.0 - 2.123 - 41
Terminal Methyl (-CH₃)~0.8~14

Vibrational Spectroscopy (FTIR, Raman) for Chemical Bond and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical bonds and conformational structure of polymers derived from 9,9-dihexyl-2,7-dibromofluorene. mdpi.com

FTIR spectroscopy is particularly useful for identifying characteristic functional groups. researchgate.net For polyfluorenes, key absorption bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the aliphatic C-H stretching of the hexyl groups between 2800 and 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1450-1610 cm⁻¹ region. researchgate.net The out-of-plane C-H bending of the aromatic rings provides information about the substitution pattern. researchgate.net For instance, a polymer based on fluorene and benzothiadiazole showed characteristic bands at 1605 cm⁻¹ (C=C vibrational stretch of benzene) and at 730 cm⁻¹ (out-of-plane aromatic C-H flexion). researchgate.net

Raman spectroscopy is complementary to FTIR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com The C=C stretching modes in the aromatic backbone of polyfluorenes give strong Raman signals, which can be used to study conjugation length and conformational order. mdpi.com Because Raman spectroscopy is a light scattering technique, it requires minimal sample preparation and can be used to analyze various sample forms, including thin films. mdpi.com

Table 2: Characteristic FTIR and Raman Vibrational Frequencies (cm⁻¹) for Poly(9,9-dihexylfluorene)-based Polymers.
Vibrational ModeFTIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Aromatic C-H Stretch~3050~3050
Aliphatic C-H Stretch2850 - 29602850 - 2960
Aromatic C=C Stretch~1605~1610
Fluorene Ring Breathing~1460~1460
Aromatic C-H Out-of-Plane Bend~815-

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and Band Gap Determination

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary tool for investigating the electronic properties of conjugated polymers. The technique measures the absorption of light as a function of wavelength, revealing information about the π-π* electronic transitions within the polymer backbone.

For polymers derived from this compound, the main absorption band is typically located in the near-UV region, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). iitk.ac.in Homopolymers like poly(9,9-dihexylfluorene) (PDHF) show a strong absorption maximum (λ_max) around 350-380 nm in solution and in thin films. researchgate.netiitk.ac.in The position of this peak is sensitive to the effective conjugation length along the polymer chain.

The optical band gap (E_g) of the polymer can be estimated from the onset of the absorption edge in the UV-Vis spectrum. semanticscholar.org This is a critical parameter for determining the polymer's potential use in optoelectronic devices. For many polyfluorene derivatives, the band gap is in the range of 2.9 to 3.1 eV, corresponding to blue light emission. semanticscholar.org Copolymerization with other aromatic units can be used to tune the band gap; for example, introducing carbazole (B46965) units can decrease the energy band gap. researchgate.net

Table 3: UV-Vis Absorption Data and Optical Band Gaps for Selected Fluorene-Based Polymers.
PolymerSolvent/StateAbsorption λmax (nm)Optical Band Gap (Eg, eV)
Poly(9,9-dihexylfluorene) (PDHF)Chloroform~350~3.0
bi(9,9-dihexylfluorene)Chloroform~330N/A
Poly(9,9-dihexylfluorene-alt-2,5-dihexyloxybenzene)Film~390~2.8
Fluorene-Carbazole TerpolymerFilm~350-450~2.5 - 2.7

Fluorescence and Electroluminescence Spectroscopy for Emission Characteristics and Quantum Yields

Fluorescence (or photoluminescence, PL) and electroluminescence (EL) spectroscopies are used to characterize the light-emitting properties of these polymers. PL involves exciting the material with photons and measuring the emitted light, while EL is the light emission resulting from the recombination of electrons and holes injected into the material under an applied voltage.

Poly(9,9-dihexylfluorene) and its derivatives are known for their strong blue emission. iitk.ac.in In dilute solutions, they typically exhibit a well-defined PL spectrum with a maximum emission peak around 420-440 nm. iitk.ac.in However, in the solid state (thin films), an additional, broader, low-energy emission band can appear around 500-530 nm. This green emission is often attributed to the formation of aggregates or excimers, or to the presence of fluorenone defects, which act as emissive traps. researchgate.net20.210.105

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. Polyfluorenes can exhibit high PLQY, making them attractive for display and lighting applications. iitk.ac.in For example, some fluorene-based copolymers incorporating triazole segments have shown high PL efficiencies (Φ_PL = 0.60–0.73). researchgate.net EL spectra are crucial for evaluating the performance of a polymer in a light-emitting diode (LED). The EL spectrum often mirrors the PL spectrum but can be influenced by device architecture, charge balance, and electric field effects. A blue-emitting polymer, poly[4,4'-biphenylene-α-(9'',9''-dihexyl-3-fluorenyl)vinylene], achieved a high electroluminescence intensity of 4116 cd/m² with a maximum emission at 465 nm. capes.gov.br

Table 4: Emission Characteristics of Selected Fluorene-Based Polymers.
PolymerStateEmission λmax (nm)Quantum Yield (Φ)
Poly(9,9-dihexylfluorene) (PDHF)Chloroform Solution~440 (Blue)High
Poly(9,9-dihexylfluorene) (PDHF)Film (Annealed)~440 (Blue), ~525 (Green)-
Fluorene-Triazole CopolymersSolution-0.60 - 0.73
Poly[4,4'-biphenylene-α-(9'',9''-dihexyl-3-fluorenyl)vinylene]Device (EL)465 (Blue)0.22 lm/W (Efficiency)

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. vot.pl XPS works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the surface. vot.pl

For polymers derived from this compound, XPS can confirm the elemental composition (carbon, and any heteroatoms like nitrogen, oxygen, or sulfur introduced through copolymerization). It is considered one of the less destructive surface analytical methods. vot.pl High-resolution scans of individual element peaks (e.g., C1s, O1s, N1s) can provide information about the chemical bonding environments. For example, the C1s spectrum can be deconvoluted to distinguish between C-C/C-H bonds, C-O bonds, and C=O bonds, which is particularly useful for detecting surface oxidation (formation of fluorenone defects). vot.pl XPS has also been successfully used for the quantitative determination of complexed metal ions, such as Europium, in fluorene-based polymer systems, providing a value of 50% of complexed dipyridine units in one study. sbpmat.org.br

Morphological and Microstructural Characterization Techniques

The arrangement of polymer chains in the solid state, known as morphology, profoundly impacts the material's electronic and optical properties. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to investigate this.

Research on the crystallites of poly(9,9'-dihexylfluorene) (PHF) has utilized these techniques to great effect. figshare.com XRD measurements on pristine PHF synthesized via Suzuki coupling revealed a semicrystalline diffraction pattern. figshare.com Further analysis indicated orthorhombic unit cells with average crystallite sizes of approximately 43.86 Å. figshare.com

SEM analysis of the same polymer revealed a morphology consisting of spherical nanoparticles with average diameters of 69.20 nm. figshare.com The relationship between the observed morphology and the polymer's fluorescent properties can be investigated by correlating these findings with UV-Vis absorption and photoluminescence data, suggesting a link between the parallel alignment of polymer chains in the crystallites and the resulting optical characteristics. figshare.com In another study, heterojunctions fabricated from poly(9,9-dihexylfluorene) and ZnO nanoparticles were characterized, demonstrating how the polymer morphology interacts with other materials in a device structure. nih.gov The morphology can also be influenced by processing conditions, such as annealing, which can affect chain packing and the formation of ordered domains, thereby altering the spectral properties of the polymer film. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Analysis

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of thin films of polymers derived from this compound. By scanning a sharp tip over the sample surface, AFM can generate high-resolution, three-dimensional images that reveal nanoscale features. This is crucial for understanding how processing conditions and molecular structure influence the final film morphology, which in turn affects device performance.

For instance, in polymer-fullerene blends used in organic solar cells, AFM can be used to assess the degree of phase separation and the roughness of the film surface. A low surface roughness is often indicative of a well-mixed blend, which is a key factor for achieving high power conversion efficiencies. researchgate.net Studies on polyimide supramolecular systems have also demonstrated the utility of AFM in evaluating the adhesion forces between the polymer and a metallic coating, a critical parameter for the fabrication of flexible sensor devices. mdpi.com

Key Findings from AFM Analysis:

ParameterObservationImplication for Device Performance
Surface Roughness Low roughness values indicate a good mixture between the polymer and other components (e.g., fullerenes). researchgate.netEssential for efficient charge separation and transport in photovoltaic devices.
Phase Separation AFM can visualize the size and distribution of phase-separated domains in polymer blends.The nanostructure of the active layer directly impacts the exciton (B1674681) dissociation and charge collection.
Adhesion Force The force required to pull the AFM tip from the surface provides a measure of local adhesion. mdpi.comCrucial for ensuring the mechanical integrity and reliability of flexible electronic devices.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) provides complementary information to AFM by offering a wider field of view and the ability to probe the cross-sectional morphology of polymer films. By bombarding the sample with a focused beam of electrons and detecting the secondary or backscattered electrons, SEM generates images that reveal information about the surface features and composition.

In the context of polymers derived from this compound, SEM has been employed to study the morphology of nanoparticles. For example, research on poly(9,9'-dihexylfluorene) (PHF) synthesized via Suzuki cross-coupling polycondensation revealed the formation of spherical nanoparticles with average diameters of 69.20 nm. researchgate.net This level of morphological control is important for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Transmission Electron Microscopy (TEM) for Microstructure and Phase Separation

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of imaging the internal microstructure of polymer thin films. By passing a beam of electrons through an ultrathin sample, TEM can reveal details about the arrangement of polymer chains, the presence of crystalline domains, and the nature of phase separation in polymer blends.

For polymers based on this compound, TEM is particularly valuable for understanding the nanoscale morphology that governs the performance of organic photovoltaic devices. The efficiency of these devices is highly dependent on the formation of an interpenetrating network of donor and acceptor materials, which can be directly visualized with TEM.

X-ray Diffraction (XRD) for Crystalline Order and Polymer Chain Conformation

X-ray Diffraction (XRD) is an indispensable technique for probing the crystalline structure and molecular arrangement within polymer films. By analyzing the diffraction pattern of X-rays scattered by the sample, researchers can gain insights into the degree of crystallinity, the packing of polymer chains, and the orientation of molecules with respect to the substrate.

Grazing incidence XRD studies on thin films of poly(9,9-dihexylfluorene) have shown that these materials exhibit a periodicity normal to the surface, which arises from the stacking of fluorene chains. researchgate.netcardiff.ac.uk In the crystalline phase, a periodicity of 4.15 Å in the plane of the surface is observed, consistent with interdigitating side-chains. researchgate.netcardiff.ac.uk This ordered arrangement is crucial for efficient charge transport. Furthermore, poly(9,9-dihexylfluorene) can exhibit an additional degree of in-plane ordering, which is thought to arise from the hexagonal ordering of the polymer backbones. researchgate.net The crystalline structure can be further refined using methods like the Le Bail method, which has shown orthorhombic unit cells for poly(9,9'-dihexylfluorene). researchgate.net

Summary of XRD Findings for Poly(9,9-dihexylfluorene):

Structural FeatureObservationSignificance
Out-of-Plane Periodicity Stacked sheets of fluorene chains are observed in both crystalline and liquid crystalline phases. researchgate.netcardiff.ac.ukFacilitates charge transport between polymer layers.
In-Plane Periodicity (Crystalline Phase) A periodicity of 4.15 Å is observed, corresponding to interdigitating side chains. researchgate.netcardiff.ac.ukIndicates a high degree of order, which is beneficial for intra-chain charge mobility.
In-Plane Ordering (Liquid-Crystalline Phase) Strong in-plane ordering of backbones is lost, but hexagonal ordering may be present. researchgate.netcardiff.ac.ukThe nature of short-range order influences the electronic properties.
Crystallite Size Average crystallite sizes have been determined to be around 43.86 Å. researchgate.netThe size of crystalline domains impacts the overall charge transport network.

Advanced Microscopic and Spectroscopic Imaging

Beyond the conventional microscopy techniques, more advanced methods provide even deeper insights into the molecular-scale properties and device physics of polymers derived from this compound.

Scanning Tunneling Microscopy (STM) for Molecular-Scale Imaging, Sequencing, and Defect Quantification

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can image individual molecules and even probe their electronic orbitals. nih.gov By measuring the tunneling current between a sharp metallic tip and a conductive sample, STM can achieve atomic resolution. While challenging for poorly conductive polymer films, STM can be used to study monolayers of polymers adsorbed on conductive substrates.

For polymers derived from this compound, STM could potentially be used to visualize the arrangement of individual polymer chains on a surface, identify defects in the polymer structure, and even sequence the monomer units in copolymers. This level of detail is invaluable for understanding the fundamental relationship between molecular structure and electronic properties.

Electroluminescence Microscopy for Spatially Resolved Emission Mapping in Devices

Electroluminescence (EL) microscopy is a specialized technique used to study the light emission from organic light-emitting diodes (OLEDs) on a microscopic scale. By imaging the light emitted from a working device, EL microscopy can map the spatial distribution of emission intensity. This allows researchers to identify regions of non-uniform emission, which can be caused by defects in the polymer film, variations in film thickness, or poor charge injection.

For OLEDs based on polymers derived from this compound, EL microscopy is a critical tool for diagnosing device failure mechanisms and optimizing device performance. By correlating the emission map with the morphology of the polymer film, it is possible to understand how structural features impact the electroluminescent properties. Spectroscopic investigations of the interfaces in electroluminescent devices based on poly(9,9-dihexyl–9H-fluorene-2,7-diyl) have shown that the efficiency is strongly influenced by the energy level alignment at the layer interfaces. researchgate.net

Electrochemical Characterization

The electrochemical behavior of polymers derived from this compound dictates their suitability for various electronic applications by defining their energy levels and redox stability.

Cyclic voltammetry (CV) is a fundamental and powerful technique used to investigate the redox properties of polyfluorene derivatives. core.ac.uk By measuring the oxidation and reduction potentials of a polymer film coated on a working electrode, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. core.ac.uk These parameters are critical for designing efficient multilayered organic electronic devices, as they determine the energy barriers for charge injection and transport between different layers.

The HOMO and LUMO energy levels are calculated from the onset oxidation (E_ox) and reduction (E_red) potentials, respectively, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc+). core.ac.uk For instance, in a study of a poly(9,9-dihexylfluorene-alt-co-2,5-didecyloxy-para-phenylene) copolymer, cyclic voltammetry measurements indicated HOMO and LUMO levels of 5.66 eV and 2.62 eV below vacuum, respectively. aip.org The difference between these levels provides the electrochemical band gap, a key indicator of the polymer's electronic properties. researchgate.net

The reversibility of the redox processes observed in CV scans also provides insight into the material's stability upon repeated cycling between neutral and charged states, which is a crucial factor for the long-term operational stability of electronic devices.

Table 1: Electrochemical Properties of a Polyfluorene Copolymer

Property Value
HOMO Level 5.66 eV
LUMO Level 2.62 eV
Electrochemical Band Gap 3.04 eV

Data sourced from cyclic voltammetry measurements of poly(9,9-dihexylfluorene-alt-co-2,5-didecyloxy-para-phenylene). aip.org

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement, allowing for real-time observation of changes in the electronic structure of the polymer as its oxidation state is varied. By applying a potential to a thin film of the polymer in a specially designed cell, changes in its UV-Vis absorption spectrum can be monitored.

When a polyfluorene derivative is electrochemically doped (oxidized or reduced), new absorption bands corresponding to the formation of charge carriers like polarons and bipolarons appear at lower energies (longer wavelengths) than the original π-π* transition of the neutral polymer. The evolution and decay of these bands provide direct evidence of the electronic species present at different doping levels. This technique is invaluable for understanding the fundamental processes of charge storage and transport in these materials and for identifying any irreversible chemical reactions that may occur during redox cycling. rsc.org For example, anodic fluorodesulfurization has been successfully used to selectively fluorinate a poly(fluorene) derivative on an electrode, creating an alternating copolymer with a difluorofluorene moiety, a process that can be monitored in situ. rsc.org

Polymer Rheology and Mechanical Characterization

The mechanical integrity and processability of polymer films are critical for the fabrication of reliable and flexible electronic devices. Rheological and mechanical studies provide essential information on the material's viscoelastic properties and its response to stress and strain.

Nanoindentation is a powerful technique for probing the mechanical properties of thin polymer films at the nanoscale. mit.edu By pressing a sharp indenter tip into the polymer surface and continuously measuring the applied load and penetration depth, one can determine key properties such as the elastic modulus (Young's modulus) and hardness. mit.edunih.gov

For conjugated polymers like poly(9,9-dihexylfluorene), the elastic modulus is often found to be higher than that of conventional amorphous polymers, a consequence of the rigid polymer backbone. nih.gov However, measurements can be influenced by factors such as tip-sample adhesion and viscoelastic creep, which can lead to an overestimation of the modulus. mit.eduresearchgate.net Studies have shown that the long alkyl side chains (like hexyl groups) can increase viscoelastic behavior through entanglement and interpenetration, which strengthens the material. nih.gov The technique is also sensitive enough to probe mechanical anisotropy in ordered or aligned polymer films, which can arise from specific processing conditions.

Rheological studies are essential for understanding and optimizing the processing of polyfluorene derivatives from solution or the melt. The viscosity of polymer solutions, for instance, is a critical parameter for deposition techniques like spin coating or inkjet printing, as it influences film thickness and uniformity.

Studies on poly(9,9-dioctylfluorene), a close relative of the dihexyl derivative, have shown complex solution behavior, including the formation of crystalline polymer-solvent compounds (gels) at specific temperatures and concentrations. researchgate.net This thermoreversible gelation can significantly impact processing. researchgate.net Understanding the temperature-composition phase diagram is therefore crucial for controlling the morphology and, consequently, the electronic properties of the final film. researchgate.net Melt rheology, while less common due to the high decomposition temperatures of many conjugated polymers, provides insights into the flow behavior at temperatures above the glass transition or melting point, which is relevant for processes like thermal annealing or melt-extrusion.

Molecular Weight and Polydispersity Determination

The molecular weight (MW) and polydispersity index (PDI) are fundamental polymer characteristics that profoundly influence their physical properties, including solubility, film-forming ability, and mechanical strength, as well as their electronic performance. Gel Permeation Chromatography (GPC) is the standard technique used for these measurements, typically using polystyrene standards for calibration. 20.210.105

The synthesis method has a significant impact on the achievable molecular weight. For instance, Suzuki coupling reactions, a common method for synthesizing polyfluorenes from this compound, can be optimized to produce high molecular weight polymers. researchgate.net Research has shown that microwave-assisted Suzuki polymerization can yield poly(9,9-dihexylfluorene)s with a weight-average molecular weight (Mw) of around 40,000 g/mol in a much shorter reaction time (14 minutes) compared to conventional heating methods (48 hours), which typically produce a Mw of about 20,000 g/mol . researchgate.net However, controlling the reaction is crucial, as side reactions can sometimes lead to the formation of insoluble gels. researchgate.net The PDI (the ratio of Mw to the number-average molecular weight, Mn) is a measure of the breadth of the molecular weight distribution; lower PDI values indicate a more uniform polymer chain length, which is generally desirable for predictable and reproducible material properties.

Table 2: Comparison of Synthesis Methods for Poly(9,9-dihexylfluorene)

Polymerization Method Reaction Time Weight-Average Molecular Weight (Mw) Polydispersity Index (PDI)
Conventional Suzuki Coupling 48 hours ~20,000 g/mol 2.8
Microwave-Assisted Suzuki Coupling 14 minutes ~40,000 g/mol Not specified

Data compiled from studies on Suzuki polymerization of fluorene-based monomers. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. polymersource.ca This method separates polymer molecules based on their size in solution, with larger molecules eluting from the chromatography column faster than smaller molecules. shimadzu.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). simply.sciencemalvernpanalytical.com The PDI value provides insight into the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. simply.science

The synthesis of poly(9,9-dihexylfluorene) (PDHF) and its copolymers, often initiated from this compound via methods like Suzuki or Yamamoto coupling reactions, yields polymers with varying molecular weights and distributions depending on the reaction conditions. researchgate.net For instance, microwave-assisted Suzuki polymerization has been shown to produce poly(9,9-dihexylfluorene) with a weight-average molecular weight (Mw) of 12,779 g/mol and a PDI of 2.8. researchgate.net

The molecular weight of these polymers is a critical factor that influences their physical properties such as solubility, crystallinity, and thermal stability, which in turn affect the performance of devices fabricated from them. nsf.gov Detailed GPC analysis allows for the fine-tuning of polymerization processes to achieve desired molecular weight characteristics.

Below are tables summarizing GPC data for various polymers derived from fluorene-based monomers, illustrating the typical range of molecular weights and polydispersity indices achieved.

Table 1: GPC Data for Poly(9,9-dihexylfluorene) and Copolymers
PolymerSynthesis MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
Poly(9,9-dihexylfluorene) (P1)Microwave-assisted Suzuki Coupling-12.7792.8 researchgate.net
PFBTMechanochemical Suzuki Polymerization5.6-1.4 semanticscholar.org
PFSolution Phase Synthesis8.3-2.1 semanticscholar.org
PFNMechanochemical Suzuki Polymerization10.2-- semanticscholar.org
Table 2: Molecular Weight Data for Prepared Terpolymers
PolymerMn (x 104 g/mol)Mw (x 104 g/mol)PDIReference
PSMP-5.153.4 researchgate.net
PSMP1-5.223.3 researchgate.net
PMAP1-5.233.0 researchgate.net

Integration of Vacuum Electrospray Deposition (ESD) with STM for Mass Distributions and Defect Analysis

A groundbreaking approach for the detailed characterization of conjugated polymers at the single-molecule level involves the integration of vacuum electrospray deposition (ESD) with scanning tunneling microscopy (STM). nih.gov This powerful combination allows for the direct visualization of individual polymer chains, enabling the determination of their mass distributions and the identification of structural defects with unprecedented resolution. nih.gov

Vacuum ESD is a technique that gently transfers large and fragile molecules from a solution into a high-vacuum environment, depositing them onto a surface for analysis. nih.govnih.gov This method is particularly advantageous for preparing polymer thin films as it minimizes solvent residues and environmental contaminants. nih.gov

When coupled with STM, a technique capable of imaging surfaces at the atomic scale, ESD allows for the direct observation of individual polymer chains adsorbed on a substrate. nih.gov Researchers have successfully used this integrated approach to study the assembly patterns, full mass distributions, and even the precise sequencing and quantification of polymerization defects in conjugated polymers. nih.gov

For polymers derived from this compound, this technique holds immense potential. By analyzing the STM images of deposited polymer chains, it is possible to:

Directly Measure Molecular Weight: The length of individual polymer chains can be measured from the STM images, providing a direct route to determining the molecular weight distribution of the sample. nih.gov This method offers a significant advantage over techniques like MALDI-MS, where there can be a bias towards detecting shorter chains. nih.gov

Identify and Quantify Defects: The high resolution of STM allows for the visualization of molecular-scale defects within the polymer chains, such as kinks, loops, or missing monomer units. nih.govresearchgate.net This information is crucial for understanding how structural imperfections can impact the electronic and optical properties of the material.

Analyze Polymer Conformation and Assembly: The way individual polymer chains arrange themselves on the surface provides valuable insights into intermolecular interactions and the resulting morphology of thin films. nih.gov

The ability to obtain such detailed information at the single-molecule level is a significant advancement in the characterization of conjugated polymers and is expected to accelerate the development of next-generation organic electronic devices.

Theoretical and Computational Investigations of 9,9 Dihexyl 2,7 Dibromofluorene and Derived Polymers

Electronic Structure Calculations

The foundation of understanding the properties of 9,9-Dihexyl-2,7-dibromofluorene and its derivatives lies in the detailed analysis of their electronic structure. Computational chemistry provides powerful tools to probe the distribution of electrons within these molecules and how this distribution dictates their behavior.

Density Functional Theory (DFT) for Molecular, Oligomeric, and Polymeric Systems

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of fluorene-based materials. nih.govresearchgate.net This method offers a balance between accuracy and computational cost, making it suitable for investigating the electronic ground state of molecules, oligomers, and even extended polymer chains.

DFT calculations are instrumental in determining key molecular properties. For instance, they can predict the optimized geometry of this compound and its oligomers, revealing the planarity of the fluorene (B118485) core and the conformation of the flexible hexyl side chains. mdpi.com Furthermore, DFT is used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter that governs the electronic and optical properties of the material. researchgate.net

Studies have employed DFT to investigate how the electronic structure evolves from the monomer to the polymer. nih.gov For poly(9,9-dihexylfluorene-2,7-diyl) (PDHF), DFT-based Monte Carlo simulations have been used to study its dilute solution properties, providing insights into the conformation and rotational dynamics between fluorene units. nih.gov The B3LYP functional combined with the 6-31G(d,p) basis set has been shown to be effective for both geometry optimization and the calculation of NMR shielding constants in poly(9,9-dialkylfluorene)s. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Optical Responses

To understand the interaction of these materials with light, it is necessary to investigate their excited states. Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the calculation of electronic excited states and, consequently, the prediction of optical absorption and emission spectra. researchgate.netmdpi.com

TDDFT calculations can provide a detailed picture of the nature of electronic transitions, such as the singlet and triplet excited states. researchgate.net This is crucial for applications in organic light-emitting diodes (OLEDs), where the efficiency is influenced by the management of both singlet and triplet excitons. For example, TDDFT has been used to analyze the optical absorption spectra of fluorene-based copolymers, providing a link between the molecular structure and the observed spectra. researchgate.net In one study, TDDFT calculations on an oligomeric model of a polyfluorene copolymer revealed a high oscillator strength for the singlet-singlet transition, which corresponds to the main absorption peak. mdpi.com These simulations often use functionals like CAM-B3LYP, which are well-suited for describing charge-transfer excitations that can be important in these systems. mdpi.com

Spectroscopic Property Simulations and Prediction

Computational methods are not only used to understand the intrinsic electronic properties but also to directly simulate and predict the spectroscopic data that is measured experimentally. This synergy between theory and experiment is vital for the rational design of new materials.

Simulation of Absorption and Emission Spectra

By calculating the energies and oscillator strengths of electronic transitions using methods like TDDFT, it is possible to simulate the UV-Vis absorption spectrum of this compound and its derivatives. mdpi.comnih.gov These simulated spectra can be compared with experimental measurements to validate the computational model and to gain a deeper understanding of the origin of the observed spectral features. mdpi.com For instance, a study on a polyfluorene copolymer showed that the simulated UV-Vis spectrum in a vacuum was comparable to the experimental spectrum measured in a nonpolar solvent like hexane. mdpi.com

Similarly, the simulation of emission spectra (fluorescence and phosphorescence) provides insights into the de-excitation pathways of the excited states. This is particularly important for developing efficient light-emitting materials. The difference between the simulated and experimental absorption maxima, though often small, can be attributed to factors like solvent effects and the approximations made in the computational model, such as using an oligomer to represent a long polymer chain. mdpi.com

ZINDO Calculations for Optical Properties

While DFT and TDDFT are widely used, other semi-empirical methods like the Zerner's Intermediate Neglect of Differential Overlap (ZINDO) method can also be employed to predict optical properties. ZINDO is computationally less demanding than TDDFT, making it suitable for larger systems. It has been historically used to calculate the electronic spectra of organic molecules and can provide valuable qualitative insights into the optical properties of fluorene-based compounds.

Molecular Dynamics Simulations for Conformational Dynamics and Aggregation Behavior

While quantum mechanical methods like DFT provide detailed electronic information, they are often limited to relatively small systems or short timescales. Molecular Dynamics (MD) simulations bridge this gap by modeling the classical motion of atoms and molecules over time. arxiv.org This approach is particularly useful for studying the dynamic behavior of polymers in different environments.

MD simulations, often employing force fields specifically parameterized for conjugated polymers, can provide insights into the conformational dynamics of polyfluorene chains. arxiv.org This includes the rotation around the bonds connecting the fluorene units and the movement of the flexible alkyl side chains. arxiv.org These dynamics are crucial as they influence the effective conjugation length and, consequently, the electronic and optical properties of the polymer.

Furthermore, MD simulations are invaluable for studying the aggregation behavior of polyfluorene chains in solution and in the solid state. nih.govnih.gov Aggregation can significantly alter the photophysical properties of these materials, sometimes leading to undesirable effects like quenching of fluorescence. By simulating the interactions between polymer chains and with solvent molecules, MD can help to understand the driving forces behind aggregation and guide the design of polymers with improved processability and performance. arxiv.orgnih.gov For example, simulations can reveal how the length and branching of the alkyl side chains influence the packing of the polymer chains and their tendency to form aggregates. mdpi.com

Polymerization Mechanism and Defect Formation Modeling

The synthesis of polyfluorenes from monomers like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbohrium.com Theoretical modeling of these polymerization reactions provides critical insights into the reaction mechanisms, catalyst behavior, and the formation of structural defects that can influence the final polymer's properties.

Polymerization Mechanism: Computational studies, often employing Density Functional Theory (DFT), are used to elucidate the catalytic cycle of Suzuki polymerization. This cycle involves key steps: oxidative addition of the dibromofluorene monomer to the Pd(0) catalyst, transmetalation with a boronic acid ester derivative of fluorene, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. researchgate.net

Researchers have investigated variations of this process, such as chain-growth Suzuki polymerization, which can lead to well-defined polymers with controlled molecular weights. researchgate.net Mechanochemical Suzuki polymerization, a solvent-free method conducted in a ball mill, has also been explored for synthesizing polyfluorenes. bohrium.comsemanticscholar.org This method has been shown to be a more environmentally friendly alternative to traditional solution-phase polymerization. semanticscholar.org

Defect Formation Modeling: Structural defects in the polymer backbone can act as traps for charge carriers or quenching sites for excitons, detrimentally affecting the performance of optoelectronic devices. Theoretical modeling helps to understand the origins of these defects. One common issue is the formation of undesired fluorenone defects, which cause a broad, low-energy green emission band that compromises the blue emission purity of polyfluorenes.

Computational models can predict the likelihood of side reactions leading to such defects under various reaction conditions. Furthermore, single-molecule spectroscopy studies, while experimental, provide data that informs and validates theoretical models, demonstrating that under specific conditions, near-perfect, defect-free π-electron systems can be formed in polyfluorene chains. nih.gov

Polymerization MethodKey FeaturesModeling FocusReference
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a dibromo-monomer with a diboronic acid (or ester) monomer.Elucidation of the catalytic cycle (oxidative addition, transmetalation, reductive elimination). researchgate.netresearchgate.net
Chain-Growth Suzuki Polymerization Initiator-based polymerization allowing for controlled molecular weight and end-group fidelity.Investigating catalyst transfer mechanisms and kinetics to achieve controlled polymerization. researchgate.net
Mechanochemical Suzuki Polymerization Solvent-free synthesis using high-speed ball milling.Evaluating the effects of reaction parameters (milling frequency, time, catalyst loading) on polymer characteristics. bohrium.comsemanticscholar.org

Intermolecular Interactions and Stacking Effects on Electronic and Optical Properties

In the solid state, the performance of polymers derived from this compound is heavily influenced by how the polymer chains pack together. Intermolecular interactions and π-stacking dictate the bulk morphology, which in turn governs the electronic and optical properties of the material.

Theoretical studies have shown that polyfluorene chains can form aggregates, and these interactions significantly alter their photophysical behavior. nih.govmdpi.com For instance, in poly(9,9-dioctylfluorenyl-2,7-diyl) (PFO), a close analogue to poly(9,9-dihexylfluorene), aggregate formation due to CH-π interactions between the alkyl side chains and the aromatic backbone leads to the appearance of a new, red-shifted absorption band. nih.govmdpi.com

Computational Approaches:

Quantum Chemical Calculations: Methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate the electronic structure of interacting polymer chains. nih.govworldscientific.com These calculations can predict how π-stacking affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. When chains aggregate, these frontier orbitals can delocalize over multiple chains, leading to changes in the absorption and emission spectra. aps.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior and self-assembly of polymer chains in solution and in thin films. These simulations provide insights into the preferred packing arrangements (e.g., cofacial vs. slipped-stack) and the degree of intermolecular order. rsc.org

The arrangement of polymer chains affects the electronic coupling between them. Theoretical models predict that the strength of this coupling and the relative orientation of the chains determine the distribution of oscillator strength, influencing which electronic transitions are favored. aps.org Ultrafast spectroscopy experiments, combined with theoretical analysis, have shown that excitation into higher electronic states of a polymer aggregate can be followed by a rapid (sub-100 femtosecond) relaxation into lower-energy states, which involves a reorientation of the transition dipole moment. aps.org This highlights the importance of considering excitonic delocalization across multiple chains in these materials. aps.org

Interaction TypeDescriptionEffect on PropertiesTheoretical MethodReference
π-π Stacking Overlap of π-orbitals between adjacent aromatic backbones.Leads to delocalization of frontier orbitals, red-shifting of absorption/emission spectra, and influences charge transport.DFT, TD-DFT worldscientific.comaps.org
CH-π Interaction Hydrogen bonding between C-H bonds on the alkyl side chains and the π-electron system of the aromatic rings.Can induce polymer chain aggregation, leading to new features in the absorption spectra (e.g., β-phase formation).DFT, Molecular Docking nih.govmdpi.com
van der Waals Forces General intermolecular forces contributing to the overall packing and morphology.Affects chain conformation and solid-state density.Molecular Dynamics (MD) mdpi.comrsc.org

Solubility Modeling and Prediction for Solvent System Optimization

The solution processability of conjugated polymers is a key advantage for fabricating large-area electronic devices. Optimizing the choice of solvent is crucial for controlling the polymer's conformation in solution and the resulting morphology of the solid-state film. rsc.org Theoretical solubility models provide a predictive framework for this optimization process, reducing the need for extensive trial-and-error experimentation. ucl.ac.ukrsc.org

Hansen Solubility Parameters (HSP): A widely used and effective tool for predicting polymer solubility is the Hansen Solubility Parameter (HSP) model. hansen-solubility.com This model deconstructs the total cohesive energy of a material into three components:

δD (Dispersion): Arising from atomic van der Waals forces.

δP (Polar): Arising from molecular dipole moments.

δH (Hydrogen Bonding): Arising from electron-sharing interactions.

A polymer is predicted to be soluble in a solvent when their respective HSP values are close. hansen-solubility.comkinampark.com The "distance" (Ra) between the HSPs of a polymer and a solvent can be calculated, with smaller distances indicating a higher likelihood of miscibility. The group contribution method allows for the estimation of HSPs directly from the molecular structure of the polymer repeat unit, minimizing the need for laborious synthesis and measurement. acs.org

This predictive capability is invaluable for optimizing solvent systems for applications like organic solar cells and for developing environmentally friendly processing methods. acs.orgrsc.org By engineering the side chains of conjugated polymers, their HSPs can be tuned to achieve desired miscibility with other components in a blend. acs.org Beyond simple solubility, HSP can also help predict the dispersion of nanoparticles in polymer matrices. rsc.org

ParameterDescriptionApplicationReference
Hildebrand Solubility Parameter (δ) A single-parameter measure of cohesive energy density.A foundational but limited model for nonpolar systems. ucl.ac.uk
Hansen Solubility Parameters (δD, δP, δH) A three-component model separating cohesive energy into dispersion, polar, and hydrogen bonding contributions.Widely used for predicting polymer-solvent miscibility, optimizing solvent blends, and guiding formulation design. hansen-solubility.comacs.orgnih.gov
Group Contribution Methods Techniques to estimate HSPs by summing the contributions of individual chemical groups within a molecule.Enables theoretical prediction of solubility parameters without experimental measurement. acs.orgnih.gov
Machine Learning Models Algorithms (e.g., Random Forest) trained on existing solubility data to predict the solubility of new polymer-solvent systems.Offers a data-driven approach to solubility prediction with high accuracy. rsc.org

Theoretical Correlation of Structure-Property Relationships in Conjugated Polymers

A central goal of computational chemistry in materials science is to establish clear relationships between a molecule's chemical structure and its resulting electronic and optical properties. For conjugated polymers derived from this compound, theoretical calculations are indispensable for guiding the design of new materials with tailored functionalities. researchgate.net

Quantum Chemical Investigations: Density Functional Theory (DFT) is the workhorse for these investigations. By solving the quantum mechanical equations for the polymer's electronic structure, DFT can accurately predict key properties: worldscientific.comresearchgate.net

HOMO and LUMO Energy Levels: These frontier molecular orbitals are critical for determining a material's charge injection/extraction barriers in devices, its electrochemical stability, and the open-circuit voltage in organic solar cells.

Energy Gap (Eg): The difference between the HOMO and LUMO energies, which is the primary determinant of the polymer's absorption and emission color. Calculations can show how modifying the monomer, for example by introducing different functional groups, will tune the energy gap. worldscientific.com

Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption and photoluminescence spectra of these polymers. rsc.orgnih.gov This allows for direct comparison with experimental measurements and helps to interpret the nature of the electronic transitions (e.g., π-π* transitions). nih.gov

Theoretical studies have systematically investigated how the introduction of different side chains or co-monomers into the polyfluorene backbone alters these properties. worldscientific.comnih.gov For example, calculations show that the HOMO and LUMO energy levels can be changed by the introduction of different aliphatic chains on the fluorene unit. researchgate.net By performing these calculations on a series of oligomers of increasing length, the properties can be extrapolated to the long-chain polymer limit, yielding values for the effective conjugation length and the polymer's intrinsic energy gap. worldscientific.com This theoretical understanding of structure-property relationships provides a powerful roadmap for the rational design of new high-performance materials for organic electronics.

Degradation Mechanisms and Stability of Polymers Derived from 9,9 Dihexyl 2,7 Dibromofluorene

Photo-Oxidative Degradation Pathways

Photo-oxidation is a primary degradation route for polyfluorene-based materials, occurring through the combined action of light and oxygen. wikipedia.org This process involves the formation of free radicals on the polymer chain, which then react with oxygen in a chain reaction, leading to chain scission and making the material increasingly brittle. wikipedia.org For polyfluorenes, this degradation is largely attributed to impurities and structural defects that act as photoinitiators. wikipedia.org

A critical issue in the photo-oxidative degradation of polyfluorenes is the formation of fluorenone defects. wikipedia.orgresearchgate.net This occurs when the carbon at the 9-position of the fluorene (B118485) monomer is oxidized, creating an aromatic ketone. acs.org This oxidation is particularly prone to happen at chain-terminating monomer units or where there is incomplete alkyl substitution at the 9-position. acs.orgresearchgate.net The presence of even small amounts of mono-alkylated fluorene defects in the polymer chain can facilitate the formation of these keto-defects during operation. researchgate.netnih.gov The amorphous nature of the polymer film provides enough free volume for oxygen to diffuse into the bulk of the material, leading to oxidation.

The general mechanism involves the absorption of UV light by species like hydroperoxides or carbonyl groups, which then undergo photolysis to create radicals, initiating the degradation cascade. wikipedia.org

The formation of fluorenone defects has a profound and detrimental effect on the optical properties of polyfluorene-based polymers. These ketone sites act as low-energy traps for singlet excitons. researchgate.net Excitons generated on the main polymer chain can migrate to these fluorenone sites via Förster resonance energy transfer (FRET). acs.org This process effectively quenches the desired blue fluorescence of the polyfluorene. acs.org

Instead of the high-energy blue emission, the trapped excitons at the fluorenone sites decay radiatively, producing an undesirable, broad, and featureless green emission band, typically around 530-533 nm. wikipedia.orgresearchgate.netmdpi.com This phenomenon is responsible for the significant drop in photoluminescence quantum efficiency and leads to poor color stability, as the emission color shifts from pure blue to a blue-green or even yellow hue over time. researchgate.net The presence of fluorenone defects, even in minute quantities, can be sufficient to substantially quench the blue emission and dominate the electroluminescence spectrum. acs.org

Degradation ProductFormation MechanismImpact on Optical Properties
Fluorenone Defect Photo-oxidation of the C9 position on the fluorene unit, often at chain ends or sites with incomplete substitution. wikipedia.orgacs.orgresearchgate.netActs as an exciton (B1674681) trap, quenching blue emission and causing a parasitic green emission around 530 nm. researchgate.netacs.orgmdpi.com

Electrical Degradation in Organic Electronic Devices

In organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), polymers derived from 9,9-dihexyl-2,7-dibromofluorene are subjected to electrical stress, which introduces additional degradation pathways beyond photo-oxidation.

Furthermore, polymer chains in the solid state can form aggregates or excimers (excited-state dimers). These formations create lower-energy states that can trap excitons. acs.org The relaxation of excitons through these aggregate or excimer states is often non-radiative or results in a red-shifted, broad emission, which, similar to fluorenone emission, degrades the color purity and efficiency of the device. 20.210.105 Exciton dynamics in these systems are complex, involving ultrafast intrachain processes and slower, incoherent Förster transfer between chains, all of which are influenced by the significant spatial and temporal disorder present in the polymer film. frontiersin.orgarxiv.org

The lifetime of polyfluorene-based OLEDs is heavily influenced by the dynamics of charge carriers within the device. The mobility of charge carriers is a critical parameter, and it is affected by the supramolecular organization of the polymer; for instance, more ordered phases like the β-phase can exhibit higher charge carrier mobility. aps.org However, imbalances in charge transport can lead to the accumulation of charges at interfaces, creating high electric fields and promoting chemical degradation.

High current densities exacerbate degradation. mdpi.com Increased current flow leads to more frequent recombination events and higher exciton densities, amplifying the effects of exciton-exciton annihilation. aps.org Moreover, the charge carriers themselves (polarons) can be reactive species. The interaction of these charged states with the polymer backbone or with impurities like water and oxygen can lead to irreversible chemical degradation of the polymer. researchgate.net Doping states, introduced either intentionally or through degradation byproducts, can act as charge traps, further unbalancing charge transport and reducing device efficiency and lifetime. nih.govarxiv.org Studies have also shown that electrodes can be a source of oxygen, contributing to oxidation even in encapsulated devices.

Thermal Degradation Processes

Thermal degradation involves the breaking of chemical bonds in the polymer main chain or side chains due to heat. mdpi.com For polyfluorenes, this process can occur alongside photo-oxidation and electrical degradation, and each can accelerate the others. wikipedia.org In the absence of oxygen, polyacrylates, for example, degrade through rearrangements, but in the air, the process is dominated by oxidation. mdpi.com

The thermal oxidative degradation of polyfluorenes is often an autocatalytic radical chain reaction. researchgate.net High temperatures can initiate the formation of radical species, which leads to the degradation of fluorene units and the formation of fluorenone defects, similar to the photo-oxidative pathway. researchgate.netmdpi.com This results in a decrease in the effective conjugation length of the polymer, observed as a blue shift in the absorption spectrum, and the introduction of various chemical defects that break up the conjugated backbone. mdpi.com The formation of these defects contributes to the appearance of the unwanted green emission band, compromising the material's optical properties. researchgate.netnih.gov The thermal stability of the polymer can be influenced by its molecular weight and by structural modifications, such as the introduction of spiro-functionalized units, which can increase the glass transition temperature and improve spectral stability. 20.210.105

Degradation FactorMechanismConsequence
Heat Thermal-induced bond scission (main and side chains); accelerates oxidation. mdpi.comFormation of fluorenone defects, chain scission, reduced conjugation length. researchgate.netmdpi.com
Light & Oxygen Photo-initiated radical formation leading to oxidation of the fluorene C9-position. wikipedia.orgacs.orgCreation of fluorenone defects, quenching of blue emission, parasitic green emission. wikipedia.orgacs.org
Electrical Stress High current density, charge imbalance, exciton-exciton annihilation. aps.orgmdpi.comReduced quantum efficiency, formation of non-emissive states, irreversible chemical degradation. acs.orgresearchgate.net

Thermally Induced Chain Scission and Crosslinking

At elevated temperatures, polymers derived from this compound can undergo significant structural changes, primarily through chain scission and crosslinking. mdpi.com Thermal degradation often involves the breaking of chemical bonds within the polymer's main and side chains. mdpi.com This process can be accelerated in the presence of oxygen, leading to the formation of oxidized species. mdpi.com

Chain scission results in a decrease in the polymer's average molecular weight, which can negatively impact its mechanical and electronic properties. rsc.org Conversely, crosslinking involves the formation of covalent bonds between polymer chains, leading to a more rigid and often less soluble network. rsc.org The balance between these two processes is influenced by the polymer's structure and the specific thermal conditions. uomustansiriyah.edu.iq For instance, thermogravimetric analysis (TGA) has shown that some fluorene-based copolymers can be stable up to 300°C. tandfonline.com

Autocatalytic Radical-Chain Oxidation Mechanisms

The oxidative degradation of polyfluorenes is often described as an autocatalytic radical-chain reaction. uomustansiriyah.edu.iqresearchgate.nete3s-conferences.orgresearchgate.net This process is typically initiated by the formation of radical species on the polymer backbone, often through hydrogen abstraction or homolytic bond cleavage induced by heat or light. uomustansiriyah.edu.iqe3s-conferences.org

Once initiated, these radicals react with oxygen to form peroxy radicals. mdpi.com These peroxy radicals can then abstract hydrogen from other polymer chains, propagating the radical chain reaction and leading to the formation of hydroperoxides. mdpi.come3s-conferences.org The decomposition of these hydroperoxides generates new radicals, further accelerating the degradation process. e3s-conferences.org A significant product of this oxidative degradation is the formation of fluorenone defects, which act as quenching sites for fluorescence and can lead to undesirable changes in the material's emission color. researchgate.netacs.org The general mechanism involves the formation of a radical, its reaction with oxygen to form a peroxy radical, which then forms a hydroperoxide that can decompose into new radicals. e3s-conferences.org

Impact of Thermal Annealing on Film Morphology and Stability

Thermal annealing is a common processing step used to control the morphology and improve the performance of polymer thin films. stanford.eduresearchgate.net For polyfluorene derivatives, annealing can induce significant molecular rearrangements, affecting crystallinity, chain packing, and domain size. stanford.eduresearchgate.net

Annealing a poly(3-hexylthiophene) (P3HT) film, a related conjugated polymer, can lead to an increase in the coherence length of crystallites and a more ordered structure. stanford.edu However, excessive annealing can also lead to the formation of large domains, which may be detrimental to device performance by hindering efficient exciton dissociation. researchgate.net The specific effects of annealing depend on the temperature and duration of the treatment, as well as the polymer's molecular structure. researchgate.netumich.edu For instance, annealing can promote the formation of a more planar β-phase conformation in some polyfluorenes, which has been associated with enhanced stability and improved optoelectronic properties. mdpi.comresearchgate.netspringerprofessional.denih.gov

Below is a table summarizing the effects of thermal annealing on the morphology of a P3HT:PCBM blend, a common system in organic solar cells, which provides insights applicable to other conjugated polymers.

Annealing Temperature (°C)Morphological ChangesImpact on Properties
Room Temperature (As-cast)Primarily amorphous with some small crystallites. stanford.eduLower charge carrier mobility.
Below Melting Point (Tm)Growth of existing crystallites, increased coherence length. stanford.eduImproved charge transport. researchgate.net
Above Melting Point (Tm)Recrystallization into a more ordered structure. stanford.eduCan lead to large domain formation, potentially hindering exciton dissociation. researchgate.net
220Significant morphological rearrangements observed. stanford.eduOptimized for some device architectures.

Beam-Induced Degradation Mechanisms (Electron Beam, Ion Beam)

Polymers, being soft matter, are highly susceptible to degradation when irradiated with electron or ion beams, which are often used in characterization and fabrication processes. rsc.orgrsc.org This degradation can manifest as chain scission, cross-linking, mass loss, and the formation of unsaturated structures. rsc.orgresearchgate.net

Electron Beam (E-beam) Degradation: E-beam irradiation generates radicals on the polymer backbone, initiating reactions like cross-linking and chain scission. 4spe.org The outcome depends on the electron dose; low doses tend to favor cross-linking, while high doses lead to bond cleavage and chain scission. rsc.org The presence of aromatic rings in the polymer structure, such as the fluorene unit, can influence whether cross-linking or scission is the dominant process. rsc.org

Ion Beam Degradation: Ion beams, particularly from sources like Gallium (Ga+) used in Focused Ion Beam (FIB) instruments, can cause more severe damage due to the higher momentum of the ions. rsc.orgresearchgate.net Ion irradiation is known to cause chain scission of the carbon backbone, leading to the formation of radicals and potentially a complete loss of the material's desired properties. researchgate.net

The table below summarizes the primary degradation mechanisms induced by electron and ion beams in conjugated polymers.

Beam TypePrimary Degradation MechanismsInfluencing Factors
Electron BeamChain scission, Cross-linking. rsc.orgElectron dose, Presence of aromatic rings. rsc.org
Ion BeamChain scission, Radical formation, Mass loss. rsc.orgresearchgate.netIon species, Ion energy. rsc.org

Strategies for Enhancing Polymer and Device Stability

Improving the stability of polymers derived from this compound is a critical area of research aimed at extending the operational lifetime of organic electronic devices.

Structural Modifications and Copolymerization Approaches to Mitigate Degradation

One of the most effective strategies to enhance stability is through chemical modification of the polymer structure. pku.edu.cn

End-capping: The nature of the polymer end groups can significantly influence oxidative stability. acs.org Polymers end-capped with groups less prone to oxidation, such as 9,9-di-n-hexyl-2-fluorenyl, have shown much better fluorescence stability compared to those with fluorenyl end groups, which are susceptible to oxidation to fluorenone. acs.org

Copolymerization: Introducing different monomer units into the polyfluorene backbone can improve stability. mdpi.comaip.org For example, copolymerization with electron-accepting units like benzothiadiazole can enhance thermal stability and reduce the rate of photo-oxidation. mdpi.comkit.edu The incorporation of bulky or non-planar groups can also disrupt packing and reduce the formation of aggregates and excimers, which are often associated with degradation. pku.edu.cn20.210.105 Copolymerizing with fluorenone units has been shown to lead to stable yellow-emitting materials. aip.org

Spiro-functionalization: Introducing a spiro-structure at the C-9 position of the fluorene unit can improve thermal and spectral stability by increasing the glass transition temperature and hindering close molecular packing. 20.210.105

Role of Environmental Factors and Operational Conditions on Degradation Kinetics

The environment in which a polymer operates plays a crucial role in its degradation rate. fiveable.mewhiterose.ac.uk

Oxygen and Moisture: The presence of oxygen is a key factor in the photo-oxidative degradation of polyfluorenes. uomustansiriyah.edu.iq Similarly, moisture can lead to hydrolytic degradation in susceptible polymers. fiveable.me Encapsulation and operation in an inert atmosphere can significantly mitigate these effects. 4spe.org

Light: Exposure to light, particularly UV radiation, can initiate photodegradation by breaking chemical bonds and promoting oxidation. fiveable.meacs.org

Temperature: Higher operating temperatures generally accelerate degradation processes, including thermal decomposition and oxidation. uomustansiriyah.edu.iq

Mechanical Stress: Applied stress can weaken chemical bonds, making the polymer more susceptible to degradation. 4spe.org

Purity Considerations: Impact of Residual Metal Catalysts on Device Performance

The synthesis of polyfluorenes from monomers like this compound typically involves cross-coupling reactions, such as Suzuki or Stille polymerizations, which rely on transition metal catalysts, most commonly palladium (Pd). princeton.edu While essential for polymerization, residual traces of these metallic catalysts in the final polymer product are highly detrimental to the performance and lifetime of electronic devices. princeton.edudocumentsdelivered.com

The presence of even parts-per-million (ppm) levels of palladium can introduce charge trapping sites, quench luminescence, and create current-shunting pathways within a device. researchgate.net These impurities can significantly degrade key performance metrics. For instance, studies on organic electrochemical transistors (OECTs) have shown that the removal of residual palladium is paramount for high performance, even more so than optimizing the polymer's molecular weight. princeton.edubohrium.com In one study, purifying a p-type and an n-type polymer via preparative gel permeation chromatography (GPC) to reduce palladium content led to a dramatic improvement in OECT mobility. princeton.eduosti.gov

Polymer TypeStateImprovement in OECT Mobility
p-type materialAfter GPC Purification (Reduced Pd)~60%
n-type materialAfter GPC Purification (Reduced Pd)~80%
princeton.eduosti.gov

Compound Name
This compound
Polyfluorene (PF)
Fluorenone
Palladium (Pd)

Advanced Research Directions and Future Outlook for 9,9 Dihexyl 2,7 Dibromofluorene in Materials Science

Development of Novel Copolymer Architectures for Tailored Optoelectronic Properties

A significant area of future research lies in the synthesis of novel copolymer architectures to precisely control the optoelectronic properties of the resulting materials. By copolymerizing 9,9-Dihexyl-2,7-dibromofluorene with a diverse range of comonomers, researchers can tune the emission color, energy levels (HOMO/LUMO), and charge transport characteristics of the final polymer.

Future work will move beyond simple alternating copolymers to explore more complex architectures:

Random Copolymers: Introducing varying ratios of different comonomers can finely tune the polymer's band gap. For instance, copolymerizing fluorene (B118485) with electron-accepting units like benzothiadiazole can systematically lower the band gap, shifting emission from blue to green or red. researchgate.net

Block Copolymers: The synthesis of diblock or triblock copolymers, such as poly[2,7-(9,9-dihexylfluorene)]-block-poly[2-(dimethylamino)ethyl methacrylate] (PF-b-PDMAEMA), creates materials with distinct, phase-separated domains. rsc.org This architecture is particularly promising for creating self-assembling systems and multifunctional materials where one block provides the optoelectronic function and the other imparts other properties, like stimuli-responsiveness. rsc.org

Grafted Copolymers: Covalently grafting polyfluorene chains onto other material backbones, such as graphene, can produce soluble, composite materials that combine the properties of both components. researchgate.net

These advanced architectures will be crucial for developing next-generation materials for Organic Light-Emitting Diodes (OLEDs) with specific colors, improved efficiency, and longer operational lifetimes. mdpi.com

Copolymer StrategyComonomer ExampleResulting ArchitectureTunable PropertyReference
Alternating CopolymerizationBenzothiadiazoleFluorene-alt-BenzothiadiazoleLowered Band Gap, Red-shifted Emission researchgate.net
Random Copolymerization2,3-di(4-bromophenyl)fumarodinitrileRandom CopolyfluoreneFine-tuning of Emission Spectra mdpi.com
Block CopolymerizationPoly[2-(dimethylamino)ethyl methacrylate]Rod-Coil Diblock CopolymerStimuli-Responsive Photoluminescence rsc.org
GraftingBrominated GraphenePolymer-Grafted GrapheneEnhanced Solubility, Composite Properties researchgate.net

Interface Engineering and Device Architecture Optimization in Organic Electronics

The performance of organic electronic devices is critically dependent on the interfaces between different layers. osti.gov Polymers derived from this compound are not only used as the active, light-emitting layer but also show promise as interfacial layers that can improve device efficiency and stability. diva-portal.orgossila.com

Future research will focus on several aspects of interface engineering:

Energy Level Alignment: The efficiency of charge injection and extraction at the electrode-organic and organic-organic interfaces is governed by the alignment of energy levels. researchgate.net Research is needed to understand and control the energy level alignment between polyfluorene-based materials and new electrode materials or adjacent organic layers. Ultraviolet photoelectron and inverse photoemission spectroscopies are key tools in determining these interfacial energy barriers. researchgate.net

Interfacial Layers: Thin films of fluorene-based copolymers can act as electron or hole transport layers. For example, the copolymer poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctyl-fluorene)] (PFN) is an effective interlayer material for creating low-work-function electrodes, which enhances electron injection in devices like organic solar cells. diva-portal.org Future work will involve designing new fluorene copolymers specifically for these interfacial roles.

Interface Engineering StrategyMaterial ExampleFunctionImpact on DeviceReference
Hole Injection Barrier TuningPoly(9,9-dihexyl–9H-fluorene-2,7-diyl) on ITOActive LayerControls charge accumulation and band bending at the interface researchgate.net
Work Function ModificationPFNCathode InterlayerReduces electron injection barrier, improves efficiency diva-portal.org
Surface FunctionalizationSelf-Assembled Monolayers (SAMs)Dielectric/Semiconductor InterfaceModulates channel conductance and threshold voltage in OFETs pku.edu.cn

Exploration of Multi-Component Polymer Systems and Blends

Blending polymers derived from this compound with other functional materials is a cost-effective and versatile strategy to create new systems with synergistic or enhanced properties. This approach avoids the often-complex synthesis of new copolymers.

Future outlooks for multi-component systems include:

Polymer-Polymer Blends: Blending different conjugated polymers can tune the emission color or improve charge balance within a device. For example, blending poly(9,9-dioctylfluorene-2,7-diyl) (PFO), a blue emitter, with other polymers can lead to efficient green or white light emission for display and solid-state lighting applications. ossila.com

Polymer-Small Molecule Blends: In organic photovoltaics (OPVs), the active layer typically consists of a blend of a donor polymer and an acceptor material. Blends of fluorene-based polymers with fullerene derivatives like PCBM have been shown to form effective bulk heterojunctions for solar cells. researchgate.net Future work will explore non-fullerene acceptors to improve performance and stability.

Polymer-Nanoparticle Composites: Dispersing inorganic nanoparticles or quantum dots within a polyfluorene matrix can create hybrid materials for specialized applications. For instance, composites with graphene can enhance conductivity and create novel materials for photovoltaic devices. researchgate.net

Advanced Defect Characterization and Mitigation Strategies at the Molecular Level

A persistent challenge in the field of polyfluorenes is the emergence of undesirable, long-wavelength green emission during device operation. This emission is often attributed to the formation of keto defects (fluorenone) at the C9 position or the formation of polymer aggregates. researchgate.net

Future research must focus on:

Advanced Characterization: Utilizing sophisticated spectroscopic and microscopic techniques to detect and characterize these defects at very low concentrations. Techniques like time-resolved photoluminescence spectroscopy, single-molecule spectroscopy, and advanced microscopy can provide insights into the formation and nature of these emissive traps.

Mitigation through Synthesis: A primary strategy to prevent keto defect formation is the introduction of bulky substituents or the creation of copolymers that disrupt the formation of aggregates. researchgate.net The development of new synthetic routes that are less prone to oxidation and side reactions is a key research goal.

Understanding Defect Formation: Fundamental studies are needed to understand the precise chemical and photochemical pathways that lead to defect formation. This knowledge will enable the rational design of more stable and color-pure polyfluorene derivatives.

High-Throughput Synthesis and Screening for Polymer Optimization

The parameter space for designing new copolymers based on this compound is vast. Traditional one-at-a-time synthesis and characterization is slow and inefficient for exploring this space. High-throughput (HT) and combinatorial methods offer a path to accelerate materials discovery.

Future directions include:

Automated Synthesis: Developing automated platforms that can perform parallel polymerizations (e.g., using microwave-assisted synthesis) to rapidly generate libraries of polymers with varying compositions, molecular weights, and architectures. mdpi.com

Rapid Screening: Implementing rapid screening techniques to quickly evaluate the key properties of these polymer libraries. This can include automated photoluminescence and absorption measurements on thin-film arrays, as well as rapid electrical characterization of simple device structures.

Machine Learning Integration: Using machine learning algorithms to analyze the data from HT screening experiments. These models can identify complex structure-property relationships and predict the properties of new, unsynthesized polymers, guiding the design of the next generation of materials.

Fundamental Understanding of Structure-Function Relationships and Energy Transfer Mechanisms

A deep, fundamental understanding of how a polymer's chemical structure dictates its solid-state morphology and resulting electronic properties is essential for rational materials design. For polymers based on this compound, this involves correlating the monomer sequence and polymer architecture with properties like charge mobility and photoluminescence efficiency.

Key research questions for the future include:

Microstructure vs. Composition: Investigating the relative importance of polymer microstructure (e.g., random vs. block) versus its chemical composition. Studies have shown that for some fluorene-carbazole terpolymers, the composition has a more significant impact on the band gap than the block or random arrangement of the monomers. researchgate.net

Energy Transfer in Blends and Copolymers: Elucidating the mechanisms of energy transfer (e.g., Förster or Dexter transfer) between different components in a polymer blend or between different segments of a copolymer. This is critical for applications like white OLEDs, where controlled energy transfer from a blue-emitting host to a lower-concentration guest emitter is required.

Impact of External Stimuli: Studying how external factors like temperature, pH, or solvent environment can influence the conformation and aggregation of polymer chains, thereby altering their photophysical properties. For example, PF-b-PDMAEMA block copolymers exhibit reversible changes in their fluorescence based on temperature and pH. rsc.org

Integration into Emerging Technologies (e.g., Wearable Electronics, Optical Sensors)

Beyond established applications in displays and lighting, polymers derived from this compound are poised for integration into a range of emerging technologies that leverage their unique properties.

Future applications include:

Wearable and Flexible Electronics: The processability and mechanical flexibility of polyfluorenes make them ideal for devices built on plastic substrates. This includes flexible displays, wearable health monitors, and smart textiles. mdpi.com

Optical Sensors: The sensitivity of the fluorescence of polyfluorenes to their local environment makes them excellent candidates for chemical and biological sensors. Amphiphilic block copolymers like PF-b-PDMAEMA can act as multifunctional sensors for temperature, pH, and solvent polarity, with changes detected through a clear fluorescence response. rsc.org

Organic Phototransistors and Memory: Organic field-effect transistors (OFETs) can be made light-sensitive (phototransistors) or can be designed to store charge (memory devices). The high charge carrier mobility and optical properties of polyfluorenes are beneficial for these applications, which are important for imaging and data storage. pku.edu.cn

Q & A

Q. What are the standard synthetic routes for preparing 9,9-dihexyl-2,7-dibromofluorene, and what reaction conditions are critical for high yields?

Q. How is this compound purified, and what analytical methods confirm its purity?

Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Purity is confirmed via:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substitution patterns .
  • Melting point analysis : 67–71°C (deviations indicate impurities) .
  • HPLC : For high-purity batches (≥98%) .

Q. What characterization techniques are essential for verifying the structural and electronic properties of this compound?

Key techniques include:

  • UV-Vis spectroscopy : Absorbance maxima ~380 nm, indicative of π-conjugation .
  • Photoluminescence (PL) : Blue emission (~420–450 nm) in solution .
  • Gel Permeation Chromatography (GPC) : Monitors molecular weight in polymerized forms (e.g., PFO derivatives) .
  • Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels (e.g., HOMO ≈ -5.4 eV) for OLED applications .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions to minimize side products when synthesizing conjugated polymers from this compound?

Optimization strategies include:

  • Catalyst tuning : Use Pd(PPh3_3)4_4 or RuPhos Pd G3 to suppress β-hydride elimination.
  • Stoichiometric control : Maintain a 1:1 ratio of dibromofluorene to boronic ester monomers .
  • Oxygen-free conditions : Prevents catalyst deactivation and side reactions .
  • Post-reaction analysis : MALDI-TOF or LC-MS to identify oligomeric byproducts .

Q. How do discrepancies in electroluminescence (EL) efficiency arise when using this monomer in OLED devices, and how can they be resolved?

Discrepancies often stem from:

  • Chain packing defects : Aggregation-induced quenching in solid-state films. Mitigate via copolymerization with carbazole derivatives to enhance amorphous morphology .
  • Charge imbalance : Adjust hole/electron transport layers (e.g., PEDOT:PSS vs. Ca/Al electrodes) .
  • Purity thresholds : Ensure monomer purity >98% to avoid trap states .

Table 2: EL Performance Comparison

Polymer SystemEL Efficiency (cd/A)Reference
PF-C6 (homopolymer)1.2
Fluorene-carbazole copolymer3.8

Q. What methodologies control the molecular weight and polydispersity index (PDI) of poly(9,9-dihexylfluorene) synthesized from this monomer?

  • Living polymerization : Use Grignard metathesis (GRIM) with Ni(dppp)Cl2_2 catalyst for narrow PDIs (<1.5) .
  • Monomer-to-initiator ratio : Adjust to target specific chain lengths (e.g., [M]/[I] = 50 for Mn ≈ 20 kDa) .
  • Quenching kinetics : Rapid termination at 0°C minimizes chain-transfer reactions .

Q. How does the hexyl side chain influence thermal stability and solubility in solvent-based processing?

  • Thermal stability : Hexyl groups increase TgT_g (~80°C) compared to shorter alkyl chains (e.g., ethyl derivatives) .
  • Solubility : Enables processing in non-polar solvents (toluene, chloroform) for spin-coating .
  • Crystallinity : Side chains reduce backbone crystallinity, critical for flexible OLEDs .

Q. What advanced spectroscopic techniques resolve contradictions in reported photophysical data for fluorene-based polymers?

  • Time-resolved PL : Distinguishes monomer vs. excimer emission in aggregated states .
  • X-ray diffraction (XRD) : Correlates chain packing (e.g., orthorhombic vs. hexagonal phases) with PL spectral shifts .
  • DFT calculations : Models electronic transitions to validate experimental UV-Vis/PL data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.